molecular formula C16H10ClN3O2 B12639208 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- CAS No. 920019-80-3

1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-

Cat. No.: B12639208
CAS No.: 920019-80-3
M. Wt: 311.72 g/mol
InChI Key: HBESHHIEDCYBAM-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like human neutrophil elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced inflammation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and cyano substituents enhance its reactivity and potential as a pharmacophore compared to other indazole derivatives.

This detailed article provides a comprehensive overview of 1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920019-80-3

Molecular Formula

C16H10ClN3O2

Molecular Weight

311.72 g/mol

IUPAC Name

1-[(2-chloro-4-cyanophenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C16H10ClN3O2/c17-13-7-10(8-18)5-6-11(13)9-20-14-4-2-1-3-12(14)15(19-20)16(21)22/h1-7H,9H2,(H,21,22)

InChI Key

HBESHHIEDCYBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)C#N)Cl)C(=O)O

Origin of Product

United States

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